molecular formula C44H60N4O12 B610481 利福美坦 CAS No. 94168-98-6

利福美坦

货号 B610481
CAS 编号: 94168-98-6
分子量: 836.98
InChI 键: MPNLXDYNHVIMAT-CDBKKNIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifametane (SPA-S-565) is a semisynthetic derivative of rifamycin, a natural antibiotic produced by Amycolatopsis rifamycinica . It was being evaluated for the treatment of bacterial infections . A phase I study showed that administration of rifametane is safe with minor, reversible adverse events such as mild headache, metallic taste, and slightly .


Molecular Structure Analysis

The molecular formula of Rifametane is C44H60N4O12 . The InChIKey is MPNLXDYNHVIMAT-APXUEETKSA-N .

科学研究应用

  1. 药代动力学和组织分布:小鼠、大鼠、狗和猴子的研究表明,利福美坦与利福平相比具有更长的半衰期和更高的 AUC 值。它还显示出良好的组织分布和血清浓度,表明具有有效的治疗用途的潜力 (Bruzzese 等人,2000)

  2. 人体 I 期药代动力学研究:一项对健康志愿者的研究将利福美坦与常规利福平进行了比较。利福美坦显示出更有利的药代动力学特征,包括更长的消除半衰期和更高的血清浓度。它还表现出良好的安全性 (Potkar 等人,1999)

  3. 对新兴利福霉素的比较见解:利福美坦与其他新的利福霉素衍生物一起正在进行结核病治疗的临床试验。这篇综述比较了这些新利福霉素的药代动力学、药效学和安全性特征,突出了利福美坦在克服与结核病治疗相关的挑战方面的潜力 (Nazli 等人,2021)

安全和危害

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Rifametane . It’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Rifametane, along with other new rifamycin derivatives, are under clinical trials, which are attempting to overcome the problems associated with TB treatment . The emerging resistance of microbes is an imperative consideration associated with antibiotics . It’s expected that newly emerging rifamycins shall appear as potential tools for TB treatment in the near future .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLXDYNHVIMAT-WDJJWENTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifametane

CAS RN

94168-98-6
Record name Rifametane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIFAMETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
68
Citations
C Potkar, N Gogtay, P Gokhale, NA Kshirsagar, S Ajay… - Chemotherapy, 1999 - karger.com
… The pharmacokinetic profiles of rifametane were significantly more favorable than those of … was 18.05 h for rifametane and 3.93 h for rifampicin (p ! 0.001). Rifametane showed a good …
Number of citations: 22 karger.com
A Nazli, DL He, H Xu, ZP Wang… - Current medicinal …, 2022 - ingentaconnect.com
… rifametane exhibited promising antibacterial activity against Chlamydia trachomatis. Rifametane … 0.060.5 mg/L; thus, rifametane is a more potent antibacterial agent than rifampicin [54]. …
Number of citations: 2 www.ingentaconnect.com
SK Manish, NA Naik, KG Sam - Journal of Pharmaceutical …, 2010 - scholar.archive.org
… of a 300 mg single oral dose of rifametane in comparison to a 300 mg dose of … of rifametane is significantly more favourable than that of rifampicin. The elimination half-life for rifametane …
Number of citations: 2 scholar.archive.org
MVN de Souza - Recent Patents on Anti-Infective Drug …, 2006 - ingentaconnect.com
… study of rifametane was conducted in 8 … rifametane were significantly more favorable than those of rifampicin. Currently, SPA is collaborating with Glaxo India to advance rifametane …
Number of citations: 109 www.ingentaconnect.com
MVN de Souza - Tuberculosis Treatment: The Search For New …, 2013 - books.google.com
… study of rifametane was conducted in 8 … rifametane were significantly more favorable than those of rifampicin. Currently SPA is collaborating with Glaxo India to advance rifametane …
Number of citations: 0 books.google.com
MS Kelkar, AP Saraf, DS Bakhle, V Nazare… - … journal of clinical …, 1998 - europepmc.org
The pharmacokinetics and tolerance of a single oral dose (150 mg) of a new 3-azinomethyl rifamycin (SPA-S-565, USAN rifametane) was compared with 150 mg of conventional …
Number of citations: 7 europepmc.org
PA Aristoff, GA Garcia, PD Kirchhoff, HDH Showalter - Tuberculosis, 2010 - Elsevier
… Rifametane (4, Figure 9) was another azinomethyl rifamycin of interest because of its excellent activity and improved half-life relative to rifampin. Rifametane (also known as SPA-S-565 …
Number of citations: 214 www.sciencedirect.com
D Velichka, A Ivana, T Haruaki… - Recent patents on …, 2010 - ingentaconnect.com
A new rifamycin derivative 3-(4-cinnamyl-piperazinyl iminomethyl) rifamycin SV (T9) and its sodium salt (T11, Rifacinna®) were in vitro, in vivo, toxicologically and clinically investigated …
Number of citations: 13 www.ingentaconnect.com
P Agrawal, S Miryala, U Varshney - PloS one, 2015 - journals.plos.org
Rifampicin (Rif) is a first line drug used for tuberculosis treatment. However, the emergence of drug resistant strains has necessitated synthesis and testing of newer analogs of Rif. …
Number of citations: 47 journals.plos.org
P Kumar, SK Upadhyay, R Singh - Bulletin of Pure & Applied …, 2018 - indianjournals.com
… Similarly other drugs like sitafloxacin, Gemifloxacin and Rifametane are also used as anti TB potent drug and used for the prevention and inhibit the growth of M. tuberculosis in human …
Number of citations: 6 www.indianjournals.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。